molecular formula C32H37N3O3S2 B11537554 4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11537554
M. Wt: 575.8 g/mol
InChI Key: MXHIPUBMQNYEMD-UHFFFAOYSA-N
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Description

4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a decyloxy group and a benzothiazolyl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the decyloxy group, and the final coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Decyloxy Group: This step involves the alkylation of a phenol derivative with decyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Benzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with a benzamide derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Chemical Reactions Analysis

4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy group can be replaced with other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or as a probe in biochemical assays.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions, such as oxidation and reduction, may also play a role in its biological activity.

Comparison with Similar Compounds

Similar compounds to 4-(DECYLOXY)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE include:

    (4-(DECYLOXY)-2-HYDROXYPHENYL)(PHENYL)METHANONE: This compound shares the decyloxy and phenyl groups but differs in the core structure.

    1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Although structurally different, this compound is also a donor-acceptor fluorophore with interesting photophysical properties.

    1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): Another donor-acceptor fluorophore with applications in photocatalysis and organic transformations.

Properties

Molecular Formula

C32H37N3O3S2

Molecular Weight

575.8 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-4-decoxybenzamide

InChI

InChI=1S/C32H37N3O3S2/c1-2-3-4-5-6-7-8-12-21-38-27-18-15-24(16-19-27)31(37)34-26-17-20-28-29(22-26)40-32(35-28)39-23-30(36)33-25-13-10-9-11-14-25/h9-11,13-20,22H,2-8,12,21,23H2,1H3,(H,33,36)(H,34,37)

InChI Key

MXHIPUBMQNYEMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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